Benzyl 3-(3-fluoropropylamino)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a fluoropropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Attachment of the Benzyl Group: The benzyl group can be attached through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many derivatives.
Pyridine: Another nitrogen-containing heterocycle with aromatic properties.
Fluoropropylamine: A compound containing a fluoropropyl group similar to (S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate.
Uniqueness
(S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C15H21FN2O2 |
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Molecular Weight |
280.34 g/mol |
IUPAC Name |
benzyl 3-(3-fluoropropylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c16-8-4-9-17-14-7-10-18(11-14)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
InChI Key |
SHXNBHDEMZKMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NCCCF)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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